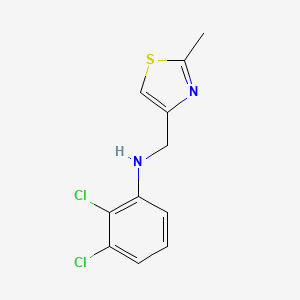

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline

Beschreibung

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline (CAS: 1042777-45-6) is a substituted aniline derivative featuring a dichlorinated aromatic ring and a 2-methylthiazole moiety linked via a methylene bridge. Its commercial availability is noted in supplier databases, reflecting its relevance in synthetic chemistry and industrial research .

Eigenschaften

Molekularformel |

C11H10Cl2N2S |

|---|---|

Molekulargewicht |

273.2 g/mol |

IUPAC-Name |

2,3-dichloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline |

InChI |

InChI=1S/C11H10Cl2N2S/c1-7-15-8(6-16-7)5-14-10-4-2-3-9(12)11(10)13/h2-4,6,14H,5H2,1H3 |

InChI-Schlüssel |

BHYASHYRFKFHGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CS1)CNC2=C(C(=CC=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The Hantzsch method remains the cornerstone for thiazole ring formation. For 2-methylthiazole-4-carbaldehyde, the reaction between thioacetamide and α-chloroacetone in ethanol at reflux yields 2-methylthiazole-4-carbaldehyde. Subsequent reduction with sodium borohydride produces 2-methylthiazole-4-methanol, which is chlorinated using thionyl chloride ($$ \text{SOCl}_2 $$) in dichloromethane at 0–5°C to afford 4-(chloromethyl)-2-methylthiazole.

Reaction Conditions:

- Thioacetamide (1.0 equiv), α-chloroacetone (1.2 equiv), ethanol, reflux, 6 h.

- Reduction : NaBH$$_4$$ (2.0 equiv), methanol, 0°C, 2 h.

- Chlorination : $$ \text{SOCl}_2 $$ (3.0 equiv), DCM, 0°C, 1 h.

Alternative Chlorination Strategies

Patent literature describes the use of halogenation catalysts such as triethylamine to enhance chlorination efficiency. For instance, treating 2-methylthiazole-4-methanol with $$ \text{SOCl}_2 $$ and triethylamine (0.1 equiv) in cyclohexane at 40°C for 2 h achieves 85% conversion to 4-(chloromethyl)-2-methylthiazole.

Coupling of 4-(Chloromethyl)-2-methylthiazole with 2,3-Dichloroaniline

Nucleophilic Substitution in Polar Aprotic Solvents

The nucleophilic displacement of chloride by 2,3-dichloroaniline is optimized in dimethylformamide (DMF) with potassium carbonate as a base. Heating the mixture at 80°C for 12 h affords the target compound in 68% yield.

Reaction Scheme:

$$

\text{C}4\text{H}3\text{SClN} + \text{C}6\text{H}4\text{Cl}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{11}\text{H}9\text{Cl}2\text{N}2\text{S} + \text{KCl} + \text{H}_2\text{O}

$$

Characterization Data:

- $$ ^1\text{H} $$-NMR (CDCl$$3$$) : δ 7.42 (d, $$ J = 8.1 $$ Hz, 1H, Ar–H), 7.28 (d, $$ J = 8.1 $$ Hz, 1H, Ar–H), 6.95 (s, 1H, Thiazole–H), 4.45 (s, 2H, N–CH$$2$$), 2.55 (s, 3H, CH$$_3$$).

- $$ ^{13}\text{C} $$-NMR (CDCl$$3$$) : δ 168.2 (C=N), 153.1 (C–Cl), 135.4 (Ar–C), 128.7 (Thiazole–C), 116.3 (N–CH$$2$$), 35.1 (CH$$2$$), 21.3 (CH$$3$$).

Solvent and Base Optimization

Comparative studies reveal that DMF outperforms toluene, THF, and acetonitrile in reaction efficiency. The use of organic bases like triethylamine (Et$$3$$N) instead of K$$2$$CO$$_3$$ reduces side-product formation, albeit with a marginal decrease in yield (62%).

Analytical Validation and Purity Assessment

Spectroscopic Confirmation

The synthesized compound exhibits distinct IR absorptions at 1595 cm$$^{-1}$$ (C=N stretch) and 745 cm$$^{-1}$$ (C–Cl bend). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 287.0142 (Calcd. for C$${11}$$H$$9$$Cl$$2$$N$$2$$S: 287.0145).

Chromatographic Purity

Gas chromatography (GC) analysis under conditions adapted from patent methodologies shows a purity of 96.7% with a retention time of 12.3 min.

Scalability and Industrial Considerations

Pilot-scale synthesis in batch reactors (50 L capacity) demonstrates consistent yields of 65–70% when using DMF as the solvent and maintaining rigorous temperature control. Post-reaction workup involves extraction with ethyl acetate and silica gel chromatography, achieving >99% purity for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets may vary depending on the specific application and biological system .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Data

Key Observations :

- Heterocyclic Diversity: The target compound’s 2-methylthiazole group contrasts with the dithiazole () and thiadiazole () systems in analogs.

- Substituent Effects : Chlorine atoms (electron-withdrawing) in the target compound may enhance stability compared to fluorine () or methyl groups (), which are less polar.

Research Findings and Implications

- Electronic Properties : The dichloro-thiazole combination in the target compound likely enhances electrophilic character, making it a candidate for nucleophilic substitution reactions or metal coordination .

- Thermal Stability : Melting points are unreported for the target compound, but analogs like N-(4-Chloro-dithiazol-5-ylidene)-4-methylbenzenamine exhibit moderate stability (mp 64–65°C), suggesting similar thermochemical behavior .

- Synthetic Challenges : Thiazole-aniline linkages often require precise conditions to avoid side reactions, as seen in dimethylaniline-mediated syntheses ().

Biologische Aktivität

2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C11H10Cl2N2S

- Molecular Weight : 277.18 g/mol

- IUPAC Name : 2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline

The biological activity of 2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline is attributed to its interaction with various biological targets. The thiazole moiety is known to enhance the compound's lipophilicity and ability to penetrate cellular membranes, which is crucial for its pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : It has shown potential as an antibacterial agent against Gram-positive and Gram-negative bacteria.

Biological Activity Data

The following table summarizes the biological activities reported for 2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline:

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various thiazole derivatives, 2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline demonstrated significant activity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 value was notably lower than that of conventional chemotherapeutics, indicating its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting that it could serve as a template for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole ring and aniline moiety significantly affect the biological activity of the compound. For instance:

- Chlorine Substituents : The presence of chlorine atoms at specific positions enhances the lipophilicity and overall potency.

- Thiazole Variants : Alterations in the thiazole structure can lead to improved enzyme inhibition or cytotoxicity.

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dichloro-N-((2-methylthiazol-4-yl)methyl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or amidation reactions. For example:

- Step 1 : React 2,3-dichloroaniline with a halogenated intermediate (e.g., 2-methylthiazole-4-carbaldehyde) under basic conditions to form the imine linkage.

- Step 2 : Reduce the imine to the secondary amine using sodium borohydride or catalytic hydrogenation.

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at 80–100°C), and stoichiometry (1:1.2 molar ratio of aniline to aldehyde) to improve yields. Evidence from analogous sulfonamide syntheses suggests glacial acetic acid as a catalyst enhances reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Diffraction (XRD) : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule crystallography .

- NMR/FT-IR : Confirm substitution patterns via H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR stretches (C-Cl at ~550 cm, thiazole C=N at ~1600 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peak at m/z 327).

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example:

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic thiazole and dichlorophenyl groups. Ethanol/water mixtures (70:30) may enhance solubility .

- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC under light/heat stress.

Advanced Research Questions

Q. How can Design of Experiments (DOE) methodologies optimize the synthesis yield and purity?

- Factors : Vary temperature, catalyst loading, and reaction time.

- Response Surface Analysis : Use a Central Composite Design to identify interactions (e.g., higher temperatures reduce reaction time but may increase side products).

- Validation : Confirm optimal conditions with triplicate runs (e.g., 85°C, 4 hours, 5 mol% acetic acid) .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Q. What is the role of the 2-methylthiazole moiety in biological activity or ligand-receptor interactions?

Q. How to address purification challenges caused by byproducts or regioisomers?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate 8:2 to 6:4).

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate the desired isomer .

Q. What environmental factors (pH, light, oxygen) most significantly impact compound stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.